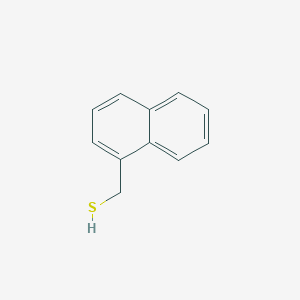

Naphthalen-2-ylmethanethiol

Description

The exact mass of the compound Naphthalen-2-ylmethanethiol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 33934. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Naphthalen-2-ylmethanethiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Naphthalen-2-ylmethanethiol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

naphthalen-2-ylmethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10S/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7,12H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSRQBQCAUQRBPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Synthesis of Naphthalen-2-ylmethanethiol from 2-Methylnaphthalene

Abstract

This technical guide provides a comprehensive and in-depth protocol for the synthesis of Naphthalen-2-ylmethanethiol, a valuable building block in medicinal chemistry and materials science. The synthesis commences with the readily available starting material, 2-methylnaphthalene, and proceeds through a two-step sequence involving benzylic bromination followed by nucleophilic substitution with a thiol surrogate. This document is intended for researchers, scientists, and drug development professionals, offering not only a detailed experimental procedure but also a thorough discussion of the underlying reaction mechanisms, safety considerations, characterization of intermediates and the final product, and strategies for troubleshooting and optimization. The protocols described herein are designed to be self-validating, supported by authoritative references and practical insights to ensure reproducibility and a high degree of scientific integrity.

Introduction: The Significance of the Naphthylmethylthiol Scaffold

The naphthalene ring system is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active compounds.[1][2] Its rigid, lipophilic nature allows for effective interaction with a variety of biological targets. The incorporation of a methylthiol group onto the naphthalene core, as in Naphthalen-2-ylmethanethiol, introduces a versatile functional handle. Thiols are known to participate in a wide range of chemical transformations and can play a crucial role in the biological activity of molecules, for instance, by interacting with cysteine residues in proteins.[3] Consequently, Naphthalen-2-ylmethanethiol serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications in areas such as oncology, infectious diseases, and inflammation.[3][4] This guide provides a robust and reliable pathway to access this important synthetic precursor.

Overall Synthetic Strategy

The synthesis of Naphthalen-2-ylmethanethiol from 2-methylnaphthalene is a two-step process. The first step is the selective bromination of the benzylic methyl group of 2-methylnaphthalene to yield 2-(bromomethyl)naphthalene. The second step involves the conversion of this benzylic bromide into the corresponding thiol.

Caption: Overall two-step synthesis of Naphthalen-2-ylmethanethiol.

Step 1: Radical Bromination of 2-Methylnaphthalene

The selective introduction of a bromine atom at the benzylic position of 2-methylnaphthalene is achieved through a free radical chain reaction using N-bromosuccinimide (NBS) as the brominating agent and azobisisobutyronitrile (AIBN) as a radical initiator.

Mechanistic Insight

The Wohl-Ziegler reaction proceeds via a radical chain mechanism.[5][6][7]

-

Initiation: The reaction is initiated by the thermal decomposition of AIBN, which generates two cyanoisopropyl radicals and a molecule of nitrogen gas. These radicals then abstract a bromine atom from NBS to form a bromine radical.

-

Propagation: The bromine radical abstracts a hydrogen atom from the methyl group of 2-methylnaphthalene. This is the rate-determining step and is highly selective for the benzylic position due to the resonance stabilization of the resulting naphthylmethyl radical. This radical then reacts with a molecule of NBS (or Br2 present in low concentrations) to form the product, 2-(bromomethyl)naphthalene, and regenerate a bromine radical, which continues the chain.

-

Termination: The reaction is terminated by the combination of any two radical species.

NBS is the reagent of choice for this transformation as it provides a low, constant concentration of bromine radicals, which minimizes side reactions such as the electrophilic addition of bromine to the aromatic ring.[6][8]

Caption: Mechanism of radical bromination of 2-methylnaphthalene.

Experimental Protocol

| Reagent/Solvent | Molar Mass ( g/mol ) | Molar Eq. | Amount |

| 2-Methylnaphthalene | 142.20 | 1.0 | (Specify mass) |

| N-Bromosuccinimide (NBS) | 177.98 | 1.1 | (Calculate mass) |

| Azobisisobutyronitrile (AIBN) | 164.21 | 0.02 | (Calculate mass) |

| Carbon Tetrachloride (CCl4) | 153.82 | - | (Specify volume) |

Procedure:

-

To a dry, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methylnaphthalene and carbon tetrachloride.

-

Add N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) to the flask.

-

Heat the reaction mixture to reflux (approximately 77 °C for CCl4) under an inert atmosphere (e.g., nitrogen or argon). The reaction can also be initiated by shining a UV lamp on the flask.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the succinimide with a small amount of cold carbon tetrachloride.

-

Combine the filtrates and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure to yield the crude 2-(bromomethyl)naphthalene.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or hexane.

Safety and Handling

-

2-Methylnaphthalene: Harmful if swallowed and causes skin and eye irritation.[9][10][11][12]

-

N-Bromosuccinimide (NBS): Corrosive, an oxidizer, and causes severe skin burns and eye damage.[6][13][14][15][16]

-

Azobisisobutyronitrile (AIBN): Flammable solid, harmful if swallowed or inhaled, and can be explosive under certain conditions.[3][17][18][19][20]

-

Carbon Tetrachloride (CCl4): Toxic, carcinogenic, and environmentally hazardous.[7][21][22][23][24] Due to its toxicity, it is highly recommended to substitute CCl4 with a safer alternative.

Troubleshooting and Alternatives

-

Over-bromination: The formation of 2-(dibromomethyl)naphthalene can occur. This can be minimized by using a slight excess of 2-methylnaphthalene or by carefully controlling the reaction time.[5]

-

Alternative Solvents: Due to the high toxicity of carbon tetrachloride, alternative non-polar solvents can be used, such as cyclohexane, acetonitrile, or 1,2-dichloroethane.[25][26] The choice of solvent may require optimization of the reaction conditions.

-

Alternative Brominating Agents: While NBS is the most common reagent, other N-bromoamides like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can also be used.[27]

Step 2: Synthesis of Naphthalen-2-ylmethanethiol

The conversion of 2-(bromomethyl)naphthalene to the desired thiol is achieved by nucleophilic substitution using thiourea, followed by hydrolysis of the resulting isothiouronium salt.

Mechanistic Insight

This two-step process is a reliable method for the synthesis of thiols from alkyl halides and is preferred over the direct use of hydrosulfide anion to avoid the formation of the corresponding dialkyl sulfide as a major byproduct.[9][13][14][28]

-

Formation of the Isothiouronium Salt: The sulfur atom of thiourea acts as a nucleophile and attacks the electrophilic benzylic carbon of 2-(bromomethyl)naphthalene in an SN2 reaction, displacing the bromide ion to form a stable S-(naphthalen-2-ylmethyl)isothiouronium bromide salt.

-

Hydrolysis: The isothiouronium salt is then hydrolyzed under basic conditions (e.g., with sodium hydroxide). The hydroxide ion attacks the carbon of the C=N bond, leading to the formation of the thiol and urea as a byproduct.

Caption: Mechanism for the synthesis of Naphthalen-2-ylmethanethiol.

Experimental Protocol

| Reagent/Solvent | Molar Mass ( g/mol ) | Molar Eq. | Amount |

| 2-(Bromomethyl)naphthalene | 221.09 | 1.0 | (Specify mass) |

| Thiourea | 76.12 | 1.1 | (Calculate mass) |

| Ethanol | 46.07 | - | (Specify volume) |

| Sodium Hydroxide (NaOH) | 40.00 | 2.5 | (Calculate mass) |

| Water | 18.02 | - | (Specify volume) |

Procedure:

-

In a round-bottom flask, dissolve 2-(bromomethyl)naphthalene and thiourea in ethanol.

-

Heat the mixture to reflux with stirring for 2-3 hours. The formation of a white precipitate (the isothiouronium salt) may be observed.

-

After cooling to room temperature, add a solution of sodium hydroxide in water to the reaction mixture.

-

Heat the mixture to reflux for another 1-2 hours to effect hydrolysis.

-

Cool the reaction mixture to room temperature and then in an ice bath.

-

Acidify the mixture with a dilute acid (e.g., 1 M HCl) to protonate the thiolate.

-

Extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Wash the combined organic extracts with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and remove the solvent under reduced pressure to obtain the crude Naphthalen-2-ylmethanethiol.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Safety and Handling

-

Thiourea: Harmful if swallowed, suspected of causing cancer, and suspected of damaging the unborn child.[8][28][29][30]

-

Sodium Hydroxide (NaOH): Corrosive, causes severe skin burns and eye damage.

-

Naphthalen-2-ylmethanethiol: Thiols are generally malodorous and should be handled in a well-ventilated fume hood. Assume the product is toxic and handle with appropriate personal protective equipment.

Troubleshooting and Alternatives

-

Incomplete Hydrolysis: If the isothiouronium salt persists, the reflux time with sodium hydroxide can be extended.

-

Formation of Disulfide: The thiol product can be oxidized to the corresponding disulfide, especially if exposed to air for prolonged periods. Working under an inert atmosphere and prompt work-up can minimize this.

-

Alternative Thiolating Agents: Other reagents can be used to convert alkyl halides to thiols, such as sodium hydrosulfide (NaSH) or potassium thioacetate followed by hydrolysis.[17][28] However, the thiourea method is often preferred for its cleaner reaction profile.[13][14]

Characterization of Naphthalen-2-ylmethanethiol

Thorough characterization of the final product is essential to confirm its identity and purity.

| Property | Value |

| Molecular Formula | C11H10S |

| Molecular Weight | 174.26 g/mol |

| Appearance | (Typically a colorless oil or low-melting solid) |

| Boiling Point | (Literature value, if available) |

| Melting Point | (Literature value, if available) |

Spectroscopic Data

| Technique | Expected Chemical Shifts / Peaks |

| ¹H NMR (CDCl₃) | δ ~ 7.8-7.4 (m, 7H, Ar-H), ~ 3.8 (d, 2H, -CH₂-), ~ 1.7 (t, 1H, -SH) |

| ¹³C NMR (CDCl₃) | δ ~ 133-125 (Ar-C), ~ 28 (-CH₂-) |

| IR (neat or KBr) | ν ~ 3050 cm⁻¹ (Ar C-H stretch), ~ 2550 cm⁻¹ (S-H stretch, weak), ~ 1600, 1500 cm⁻¹ (Ar C=C stretch) |

| Mass Spec (EI) | m/z 174 (M⁺), 141 ([M-SH]⁺), 115 |

Note: The exact chemical shifts and peak intensities may vary slightly depending on the solvent and instrument used. The provided data is an approximation based on typical values for similar structures.

Conclusion

The synthesis of Naphthalen-2-ylmethanethiol from 2-methylnaphthalene via benzylic bromination and subsequent reaction with thiourea is a robust and efficient method for accessing this valuable synthetic intermediate. This guide has provided a detailed, step-by-step protocol, along with crucial insights into the reaction mechanisms, safety precautions, and analytical characterization. By following the procedures outlined and considering the troubleshooting advice, researchers can confidently and safely produce Naphthalen-2-ylmethanethiol for their applications in drug discovery and materials science.

References

-

Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: N-Bromosuccinimide. Retrieved from [Link]

-

Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Thiourea. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Thiols and Sulfides. Retrieved from [Link]

-

Scientific Update. (2022, October 26). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Azobisisobutyronitrile. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]

-

El-Sayed, N. N., et al. (2020). Synthesis of novel naphthalene-heterocycle hybrids with potent antitumor, anti-inflammatory and antituberculosis activities. RSC Advances, 10(70), 42939-42953. [Link]

-

University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: thiourea. Retrieved from [Link]

-

Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]

-

Hill Brothers Chemical Company. (2015, February 11). Thiourea SDS. Retrieved from [Link]

-

Singh, S. K., & Singh, S. K. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 236-263. [Link]

-

Calaméo. (n.d.). Aibn Safety Data Sheet. Retrieved from [Link]

-

CPAChem. (2022, November 10). Safety data sheet. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5314268, Naphthalen-2-ylmethanethiol. Retrieved from [Link]

-

Chopra, B., et al. (2024). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. International Journal of Pharmaceutical Sciences Review and Research, 85(2), 1-10. [Link]

-

CPAChem. (2024, January 12). Safety data sheet. Retrieved from [Link]

-

Rokade, Y. B., & Sayyed, R. Z. (2009). Naphthalene derivatives: A new range of antimicrobials with high therapeutic value. International Journal of ChemTech Research, 1(4), 972-980. [Link]

-

Gujarat Fluorochemicals Limited. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

-

Hudson, R. L., & Gerakines, P. A. (2018). IR absorbance spectra for methanethiol: peaks at lower wavenumbers (∼2550 cm⁻¹) correspond to S–H modes while peaks at higher wavenumbers (∼2850-3000 cm⁻¹) correspond to C–H stretching modes. The Astrophysical Journal, 856(2), 143. [Link]

-

Reddit. (2016, February 26). Solvent for NBS bromination. Retrieved from [Link]

-

Reddit. (2024, April 7). Bromination Solvent Alternative? Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]

Sources

- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Synthesis of novel naphthalene-heterocycle hybrids with potent antitumor, anti-inflammatory and antituberculosis activities - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08526J [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. scientificupdate.com [scientificupdate.com]

- 6. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. nbinno.com [nbinno.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. 2-Naphthalenethiol(91-60-1) 1H NMR [m.chemicalbook.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 18.7 Thiols and Sulfides - Organic Chemistry | OpenStax [openstax.org]

- 14. rsc.org [rsc.org]

- 15. chemistry.mdma.ch [chemistry.mdma.ch]

- 16. ias.ac.in [ias.ac.in]

- 17. dev.spectrabase.com [dev.spectrabase.com]

- 18. 2-Naphthalenethiol [webbook.nist.gov]

- 19. kgroup.du.edu [kgroup.du.edu]

- 20. 2-Naphthalenethiol | C10H8S | CID 7058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. 2-Naphthalenethiol - Wikipedia [en.wikipedia.org]

- 23. mdpi.com [mdpi.com]

- 24. theses.gla.ac.uk [theses.gla.ac.uk]

- 25. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 26. youtube.com [youtube.com]

- 27. 2-Naphthalenethiol [webbook.nist.gov]

- 28. 2-Naphthalenethiol [webbook.nist.gov]

- 29. Naphthalen-2-ylmethanethiol | C11H10S | CID 5314268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Naphthalen-2-ylmethanethiol: Properties, Synthesis, and Applications

Abstract

Naphthalen-2-ylmethanethiol, a benzylic thiol bearing the naphthalene scaffold, is a versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Unlike its close isomer, 2-naphthalenethiol, the insertion of a methylene bridge between the aromatic system and the sulfur atom imparts distinct chemical properties and reactivity. This guide provides a comprehensive overview of the chemical and physical properties of Naphthalen-2-ylmethanethiol, detailed protocols for its synthesis, an analysis of its characteristic reactivity, and its documented applications in the development of targeted therapeutic agents. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Introduction and Chemical Identity

Naphthalen-2-ylmethanethiol (CAS No. 1076-67-1) is an organosulfur compound featuring a naphthalene ring system linked to a thiol group via a methylene spacer.[1] This structure classifies it as a benzylic thiol. The naphthalene moiety is a well-recognized pharmacophore, and its incorporation into various molecular frameworks is a common strategy in medicinal chemistry to enhance biological activity.[2] The thiol group, being a strong nucleophile and capable of various transformations, makes this molecule a valuable building block for creating more complex structures.

The key distinction from its isomer, 2-naphthalenethiol (CAS No. 91-60-1), is the benzylic CH₂ group, which significantly influences its reactivity. The benzylic position is resonance-stabilized, making the methylene protons more acidic and the carbon more susceptible to both nucleophilic substitution (on its precursors) and radical reactions compared to a thiol directly attached to the aromatic ring.

Physicochemical Properties

The accurate characterization of a compound's physical properties is foundational for its application in research and development. Naphthalen-2-ylmethanethiol is a solid at room temperature.[3] Key properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | naphthalen-2-ylmethanethiol | [1] |

| CAS Number | 1076-67-1 | [4] |

| Molecular Formula | C₁₁H₁₀S | [1] |

| Molecular Weight | 174.26 g/mol | [1] |

| Melting Point | 47.2-47.7 °C | [4] |

| Appearance | Solid | [3] |

| XLogP3 (Computed) | 3.2 | [1] |

Synthesis and Mechanistic Considerations

The synthesis of Naphthalen-2-ylmethanethiol is not commonly detailed in introductory literature but can be reliably achieved through a two-step process starting from 2-methylnaphthalene. The overarching strategy involves the functionalization of the benzylic position followed by the introduction of the thiol group.

Synthetic Workflow Diagram

Caption: General synthetic workflow for Naphthalen-2-ylmethanethiol.

Experimental Protocol: Synthesis of Naphthalen-2-ylmethanethiol

This protocol is based on established methods for benzylic bromination and subsequent conversion to a thiol.

Part A: Synthesis of 2-(Bromomethyl)naphthalene (Precursor)

-

Rationale: The benzylic position of 2-methylnaphthalene is selectively halogenated using N-Bromosuccinimide (NBS) under radical initiation conditions. A non-polar solvent like carbon tetrachloride (CCl₄) is traditionally used to facilitate the reaction and prevent ionic side reactions. Azo-bis-isobutyronitrile (AIBN) serves as a reliable radical initiator upon heating.

-

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-methylnaphthalene (1.0 eq) in dry carbon tetrachloride.

-

Add N-Bromosuccinimide (1.0 eq) and a catalytic amount of AIBN (e.g., 0.02 eq).

-

Heat the mixture to reflux. The reaction is often initiated by the heat and light. Monitor the reaction progress by TLC or by observing the consumption of the denser NBS and the formation of the less dense succinimide, which floats.

-

After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

-

Filter off the succinimide by-product and wash it with a small amount of cold CCl₄.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude 2-(bromomethyl)naphthalene can be purified by recrystallization from a suitable solvent like ethanol to yield a crystalline solid.

-

Part B: Synthesis of Naphthalen-2-ylmethanethiol

-

Rationale: The conversion of the benzylic bromide to a thiol is efficiently achieved using thiourea. Thiourea acts as an excellent sulfur nucleophile, attacking the electrophilic benzylic carbon in an SN2 reaction to form a stable isothiouronium salt. This salt is then hydrolyzed under basic conditions to liberate the desired thiol. This two-step approach prevents the common side-reaction of over-alkylation that can occur when using sulfide or hydrosulfide ions, which would lead to the formation of a thioether by-product.

-

Procedure:

-

Dissolve 2-(bromomethyl)naphthalene (1.0 eq) in ethanol in a round-bottomed flask.

-

Add thiourea (1.1 eq) to the solution and heat the mixture to reflux for 2-3 hours. The formation of the isothiouronium salt may be observed as a precipitate.

-

After cooling, add a solution of sodium hydroxide (2.5 eq) in water to the reaction mixture.

-

Heat the mixture to reflux again for another 2-3 hours to ensure complete hydrolysis of the salt.

-

Cool the reaction mixture to room temperature and acidify carefully with dilute HCl until the pH is acidic.

-

Extract the aqueous mixture with diethyl ether or dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure Naphthalen-2-ylmethanethiol.

-

Chemical Reactivity and Mechanistic Pathways

The reactivity of Naphthalen-2-ylmethanethiol is governed by the interplay between the benzylic methylene group and the thiol functional group.

Acidity and Nucleophilicity

Like other thiols, Naphthalen-2-ylmethanethiol is significantly more acidic than its alcohol analog, 2-naphthalenemethanol. The S-H bond is weaker than the O-H bond, and the resulting thiolate anion (naphthalen-2-ylmethanethiolate) is a larger, more polarizable, and "softer" nucleophile than the corresponding alkoxide. This makes the thiolate an excellent nucleophile for SN2 reactions.

Caption: Deprotonation to form the highly nucleophilic thiolate.

Oxidation Reactions

The thiol group is susceptible to oxidation. Mild oxidizing agents, such as iodine (I₂) or atmospheric oxygen, can induce an oxidative coupling to form the corresponding disulfide, bis(naphthalen-2-ylmethyl) disulfide. Stronger oxidizing agents, like hydrogen peroxide or potassium permanganate, can oxidize the thiol further to a sulfonic acid (naphthalen-2-ylmethanesulfonic acid).

Benzylic Reactivity

The benzylic C-H bonds are weaker than typical alkyl C-H bonds due to the resonance stabilization of the resulting radical. This makes the compound susceptible to reactions at the benzylic position under specific conditions, although reactions at the thiol group are generally more favorable.

Applications in Drug Discovery and Development

The true value of a chemical building block is demonstrated by its utility in synthesizing complex, functional molecules. While the naphthalene scaffold itself is present in numerous FDA-approved drugs like Propranolol and Naproxen, the specific application of Naphthalen-2-ylmethanethiol provides a more focused insight.

A key documented use of Naphthalen-2-ylmethanethiol is as a reactant in the synthesis of labeled analogues of neuronal nitric oxide synthase (nNOS) inhibitors.[4] Nitric oxide synthases are critical enzymes in various physiological and pathological processes, and selective inhibitors are valuable research tools and potential therapeutic agents for conditions such as neurodegenerative diseases. The use of Naphthalen-2-ylmethanethiol in this context highlights its role as a specialized intermediate for creating targeted probes to study complex biological systems.

Spectroscopic Characterization (Predicted)

While experimental spectra are not widely available in public databases, the expected spectroscopic features can be reliably predicted based on the molecular structure.

-

¹H NMR:

-

Aromatic Protons (7H): Multiple signals in the aromatic region, typically between δ 7.4-8.0 ppm, showing complex splitting patterns characteristic of a 2-substituted naphthalene.

-

Methylene Protons (-CH₂-): A doublet around δ 3.8-4.2 ppm. The signal is split by the adjacent thiol proton.

-

Thiol Proton (-SH): A triplet around δ 1.6-2.0 ppm, coupled to the two methylene protons. The chemical shift of this proton can be highly variable and is dependent on concentration and solvent. It will also disappear upon a D₂O shake.

-

-

¹³C NMR:

-

Aromatic Carbons (10C): Multiple signals in the aromatic region (δ ~125-135 ppm).

-

Methylene Carbon (-CH₂-): A signal in the aliphatic region, expected around δ 25-35 ppm.

-

-

IR Spectroscopy:

-

S-H Stretch: A weak but sharp absorption band around 2550-2600 cm⁻¹. The weakness of this peak is characteristic of thiols.

-

C-S Stretch: A weak absorption in the range of 600-800 cm⁻¹.

-

Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Multiple sharp bands in the 1450-1600 cm⁻¹ region.

-

Safety and Handling

Naphthalen-2-ylmethanethiol should be handled with appropriate care in a well-ventilated fume hood. As with most thiols, it is expected to have a strong, unpleasant odor. It should be considered harmful if swallowed, inhaled, or absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. Store in a cool, dry, well-ventilated area away from oxidizing agents.

Conclusion

Naphthalen-2-ylmethanethiol is a distinct and valuable chemical intermediate. Its synthesis is straightforward from common starting materials, and its reactivity profile, dominated by the nucleophilic thiol and the activated benzylic position, offers a range of possibilities for synthetic elaboration. Its documented role in the creation of sophisticated biological probes underscores its importance for researchers in medicinal chemistry and drug development. This guide provides the foundational knowledge required to safely handle, synthesize, and strategically deploy this compound in advanced research applications.

References

-

Pharmaffiliates. 2-Naphthalenemethanethiol | CAS No: 1076-67-1. [Link]

-

PubChem. 2-Naphthalenethiol | C10H8S | CID 7058. [Link]

-

SpectraBase. [4-(mercaptomethyl)-2-naphthalenyl]methanethiol - MS (GC) Spectrum. [Link]

-

PubChem. Naphthalen-2-ylmethanethiol | C11H10S | CID 5314268. [Link]

-

MDPI. Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029751). [Link]

-

NIST WebBook. 2-Naphthalenethiol - IR Spectrum. [Link]

-

PMC - PubMed Central. Synthesis of Biologically Active Molecules through Multicomponent Reactions. [Link]

-

MDPI. Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. [Link]

-

NIST WebBook. 2-Naphthalenethiol - Mass spectrum (electron ionization). [Link]

-

NIST WebBook. 2-Naphthalenethiol. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

MDPI. Amidoalkyl Naphthols as Important Bioactive Substances and Building Blocks. [Link]

-

National Institutes of Health. Bioactive Compounds from Natural Sources: Discovery, Evaluation, and Applications. [Link]

-

NIST WebBook. 2-Naphthalenethiol - UV/Visible spectrum. [Link]

-

PubMed. Discovery of highly potent naphthalene/quinoline-based PAD inhibitors. [Link]

-

MDPI. Design, Synthesis, and Biological Evaluations of Novel Naphthalene-based Organoselenocyanates. [Link]

-

ResearchGate. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective | Request PDF. [Link]

-

PMC - PubMed Central. New naphthalene-containing enamides: synthesis, structural insights and biological screening. [Link]

-

PMC - PubMed Central. Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents. [Link]

-

PubMed. Synthesis and preliminary pharmacological results on new naphthalene derivatives as 5-HT(4) receptor ligands. [Link]

Sources

A Comprehensive Spectroscopic Guide to Naphthalen-2-ylmethanethiol: Elucidating Molecular Structure

This technical guide provides an in-depth analysis of the spectroscopic data for Naphthalen-2-ylmethanethiol (C₁₁H₁₀S). Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a simple presentation of data, this guide delves into the causal relationships behind experimental choices and the principles of spectral interpretation, ensuring a thorough understanding of the molecule's structural characterization.

Introduction

Naphthalen-2-ylmethanethiol is a significant organic compound featuring a naphthalene core, a flexible methylene linker, and a reactive thiol group. This unique combination of a bulky, aromatic system and a nucleophilic functional group makes it a valuable building block in organic synthesis and medicinal chemistry. Accurate and comprehensive characterization of its molecular structure is paramount for its application in complex molecular design and synthesis. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's atomic arrangement and bonding. This guide will provide both predicted and theoretical spectroscopic data to facilitate the identification and characterization of Naphthalen-2-ylmethanethiol.

Molecular Structure and Key Features

A clear understanding of the molecular structure is essential for interpreting its spectroscopic data.

Figure 1: Chemical structure of Naphthalen-2-ylmethanethiol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For Naphthalen-2-ylmethanethiol, both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom.

¹H NMR Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.85-7.80 | m | 3H | Naphthyl-H |

| ~7.50-7.40 | m | 4H | Naphthyl-H |

| 3.85 | d | 2H | -CH₂-SH |

| 1.65 | t | 1H | -SH |

Interpretation:

-

Aromatic Region (δ 7.40-7.85): The seven protons on the naphthalene ring are expected to resonate in this downfield region due to the deshielding effect of the aromatic ring current. The complex multiplet pattern arises from the various coupling interactions between adjacent protons on the two fused rings.

-

Methylene Protons (δ 3.85): The two protons of the methylene group (-CH₂-) are chemically equivalent and are expected to appear as a doublet due to coupling with the thiol proton. The chemical shift is downfield from a typical alkane due to the proximity of the deshielding naphthalene ring.

-

Thiol Proton (δ 1.65): The thiol proton (-SH) typically appears as a broad singlet or a triplet if coupled to adjacent methylene protons. Its chemical shift can be variable and is sensitive to concentration, solvent, and temperature due to hydrogen bonding.

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve 5-10 mg of Naphthalen-2-ylmethanethiol in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Utilize a 500 MHz NMR spectrometer. Ensure the instrument is properly shimmed to obtain high-resolution spectra.

-

Data Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~133.6 | Naphthyl-C (quaternary) |

| ~132.5 | Naphthyl-C (quaternary) |

| ~128.5 | Naphthyl-CH |

| ~127.7 | Naphthyl-CH |

| ~127.6 | Naphthyl-CH |

| ~126.2 | Naphthyl-CH |

| ~125.9 | Naphthyl-CH |

| ~125.5 | Naphthyl-CH |

| ~125.3 | Naphthyl-CH |

| ~34.0 | -CH₂-SH |

Interpretation:

-

Aromatic Region (δ 125-134): The ten carbon atoms of the naphthalene ring will resonate in this region. The two quaternary carbons (where the rings are fused and where the methylene group is attached) will have distinct chemical shifts from the seven CH carbons.

-

Aliphatic Region (δ 34.0): The methylene carbon (-CH₂-) is expected to have a chemical shift in this region, influenced by the attached sulfur and naphthalene ring.

Experimental Protocol for ¹³C NMR:

The protocol is similar to that for ¹H NMR, with the following key differences:

-

A higher concentration of the sample (20-50 mg) is often required.

-

A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

-

A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3000 | Medium | Aromatic C-H stretch |

| 2920-2850 | Medium | Aliphatic C-H stretch (-CH₂-) |

| 2600-2550 | Weak | S-H stretch |

| 1600-1450 | Medium-Strong | Aromatic C=C ring stretch |

| ~1400 | Medium | -CH₂- bend |

| 860-800 | Strong | Aromatic C-H out-of-plane bend |

Interpretation:

-

S-H Stretch: The weak absorption band in the 2600-2550 cm⁻¹ region is highly characteristic of the thiol functional group. Its weakness is a key identifying feature.

-

Aromatic C-H and C=C Stretches: The absorptions between 3050-3000 cm⁻¹ and 1600-1450 cm⁻¹ are indicative of the naphthalene aromatic system.

-

Aliphatic C-H Stretches: The bands in the 2920-2850 cm⁻¹ region confirm the presence of the methylene group.

-

Aromatic C-H Bending: The strong absorption in the 860-800 cm⁻¹ region provides information about the substitution pattern on the naphthalene ring.

Figure 2: A simplified workflow for acquiring an IR spectrum.

Experimental Protocol for IR Spectroscopy (ATR):

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.

-

Background Scan: Record a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small amount of the solid Naphthalen-2-ylmethanethiol onto the ATR crystal and apply pressure to ensure good contact.

-

Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a high-quality spectrum with a resolution of 4 cm⁻¹.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Predicted Mass Spectrum Data (Electron Ionization - EI)

-

Molecular Ion (M⁺): m/z = 174. This corresponds to the molecular weight of Naphthalen-2-ylmethanethiol (C₁₁H₁₀S). The presence of a significant M+2 peak at m/z = 176 with an intensity of about 4.4% relative to the M⁺ peak would be indicative of the presence of one sulfur atom (due to the natural abundance of the ³⁴S isotope).

-

Major Fragments:

-

m/z = 141: [M - SH]⁺ - Loss of the sulfhydryl radical. This is often a prominent peak for thiols.

-

m/z = 115: [C₉H₇]⁺ - A common fragment for naphthalene derivatives, corresponding to the naphthylmethyl cation minus a C₂H₂ molecule.

-

Interpretation of Fragmentation:

Figure 3: Predicted major fragmentation pathway for Naphthalen-2-ylmethanethiol in EI-MS.

Experimental Protocol for Mass Spectrometry (GC-MS):

-

Sample Preparation: Prepare a dilute solution of Naphthalen-2-ylmethanethiol in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Gas Chromatography (GC): Inject the sample into a GC system equipped with a suitable capillary column (e.g., a non-polar column like DB-5). The GC will separate the compound from any impurities.

-

Mass Spectrometry (MS): The eluent from the GC is directed into the ion source of the mass spectrometer (typically an electron ionization source).

-

Data Acquisition: The mass spectrum is recorded as the compound elutes from the GC column.

Conclusion

The structural elucidation of Naphthalen-2-ylmethanethiol is reliably achieved through the synergistic application of NMR, IR, and MS. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, particularly the characteristic thiol group, and mass spectrometry verifies the molecular weight and provides insight into the molecule's fragmentation. The predicted data and protocols outlined in this guide serve as a robust reference for the successful identification and characterization of this important chemical entity.

References

-

NIST Chemistry WebBook. 2-Naphthalenethiol. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Crystal Structure Analysis of Naphthalen-2-ylmethanethiol: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive framework for the determination and analysis of the single-crystal X-ray structure of Naphthalen-2-ylmethanethiol (C₁₁H₁₀S). While a published crystal structure for this specific molecule is not currently available in public databases, this document serves as an in-depth, procedural whitepaper for researchers in crystallography, medicinal chemistry, and materials science. It outlines the complete workflow from synthesis and crystallization to data analysis and computational integration, offering field-proven insights and explaining the causal-driven decisions behind each step. The methodologies described herein are applicable to a wide range of novel small organic molecules, providing a robust template for structural elucidation in drug discovery and molecular engineering.

Introduction: The Scientific Imperative for Structural Analysis

Naphthalen-2-ylmethanethiol is a versatile organic compound featuring a bulky, aromatic naphthalene moiety linked to a reactive thiol group via a methylene bridge[1]. Its structural components suggest significant potential in several advanced applications. The naphthalene group is a key pharmacophore in numerous approved drugs and a building block for functional materials, while the thiol group offers a reactive handle for conjugation, surface functionalization, and coordination to metal centers[2].

Understanding the precise three-dimensional arrangement of atoms within a crystal of Naphthalen-2-ylmethanethiol is paramount. A high-resolution crystal structure provides unambiguous proof of molecular identity and stereochemistry. More importantly, it reveals critical details about conformation, bond lengths, bond angles, and, crucially, the landscape of non-covalent interactions (e.g., hydrogen bonds, π-π stacking) that govern how molecules pack in the solid state. This information is indispensable for:

-

Drug Development: Elucidating the molecule's preferred conformation can inform ligand-receptor binding models and guide the design of more potent and selective analogues.

-

Materials Science: The crystal packing reveals supramolecular architecture, which dictates physical properties like solubility, stability, and morphology—all critical parameters for developing novel materials[2].

-

Polymorph Screening: Identifying and characterizing different crystalline forms (polymorphs) is essential for pharmaceutical patenting and ensuring consistent bioavailability.

This guide details the expert-validated workflow to achieve these goals.

The Preparatory Phase: Synthesis and High-Purity Crystallization

The foundation of a successful crystal structure analysis is a high-quality single crystal. This, in turn, depends on the synthesis of exceptionally pure material.

Synthesis Protocol: Thiol Formation

A common and effective route to synthesize Naphthalen-2-ylmethanethiol is via nucleophilic substitution of a halide with a sulfur nucleophile. The protocol below describes a scalable laboratory procedure.

Protocol 1: Synthesis of Naphthalen-2-ylmethanethiol

-

Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 10.0 g of 2-(chloromethyl)naphthalene in 100 mL of ethanol.

-

Nucleophile Addition: In a separate beaker, prepare a solution of sodium hydrosulfide (NaSH) by dissolving 5.0 g in 50 mL of ethanol. Causality Note: Using a slight excess of the sulfur nucleophile ensures complete conversion of the starting halide.

-

Reaction: Add the NaSH solution dropwise to the stirred solution of 2-(chloromethyl)naphthalene at room temperature.

-

Reflux: After the addition is complete, heat the mixture to reflux (approx. 78°C) for 4 hours to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Redissolve the residue in 100 mL of diethyl ether and wash with 2 x 50 mL of deionized water to remove inorganic salts (NaCl)[2]. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate. The crude product should be purified by column chromatography on silica gel (eluent: 95:5 hexanes:ethyl acetate) to achieve >98% purity, which is critical for successful crystallization.

The Art of Crystallization: From Pure Compound to Diffractable Crystal

Crystallization is often the most challenging and empirical step. The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered, crystalline lattice rather than as an amorphous powder. Several techniques should be attempted in parallel to maximize the chances of success.

Table 1: Common Crystallization Techniques for Small Organic Molecules

| Technique | Principle | Best Suited For |

| Slow Evaporation | A near-saturated solution is left undisturbed, and the solvent slowly evaporates, increasing the concentration to the point of crystallization. | Thermally stable, non-volatile compounds. Good for initial screening. |

| Vapor Diffusion | A concentrated solution of the compound in a solvent is placed in a sealed container with a larger reservoir of a miscible "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. | Requires only small amounts of material; offers fine control over the rate of crystallization. |

| Solvent Layering | A solution of the compound is carefully layered with a miscible anti-solvent. Crystals form at the interface where the two solvents slowly mix. | Useful for sensitive compounds where the rate needs to be very slow. |

| Slow Cooling | The compound is dissolved in a minimal amount of a suitable solvent at an elevated temperature. The solution is then allowed to cool slowly and undisturbed, causing solubility to decrease and crystals to form. | Compounds with a significant temperature-dependent solubility profile. |

Protocol 2: Crystallization by Vapor Diffusion (Recommended Starting Point)

-

Vial Preparation: Dissolve 5-10 mg of purified Naphthalen-2-ylmethanethiol in 0.5 mL of a "good" solvent (e.g., dichloromethane or ethyl acetate) in a small, open vial (e.g., 2 mL).

-

Chamber Setup: Place this small vial inside a larger, sealable jar (e.g., 20 mL scintillation vial). Carefully add 2-3 mL of a miscible "anti-solvent" (e.g., hexanes or pentane) to the larger jar, ensuring it does not splash into the inner vial.

-

Equilibration: Seal the larger jar tightly and leave it in a vibration-free location at a constant temperature (e.g., room temperature or 4°C). Causality Note: A stable temperature is crucial. Fluctuations can cause rapid precipitation or dissolution, leading to poor quality crystals.

-

Monitoring: Observe the vial daily for the formation of single, well-defined crystals over several days to weeks.

The Definitive Analysis: Single-Crystal X-ray Diffraction

Once suitable crystals are obtained, their atomic structure can be determined using X-ray diffraction. This technique relies on the principle that electrons in a crystal lattice diffract X-rays in a predictable pattern, which can be mathematically decoded to generate a 3D model of the electron density, and thus the atomic positions[3].

Data Collection Workflow

The process begins with mounting a single crystal and collecting a full sphere of diffraction data using a modern diffractometer.

Caption: Workflow for X-ray diffraction data collection and processing.

Table 2: Typical Data Collection and Refinement Parameters

| Parameter | Typical Value / Setting | Rationale |

| X-ray Source | Mo Kα (λ=0.71073 Å) or Cu Kα (λ=1.54184 Å) | Mo is standard for most organic compounds. Cu is used for absolute configuration determination or for very small crystals. |

| Temperature | 100 K | Cryo-cooling reduces atomic thermal motion, resulting in higher resolution data and minimizing radiation damage. |

| Detector Distance | 50-60 mm | A balance between resolving closely spaced reflections and capturing high-angle data. |

| Exposure Time | 5-30 seconds / frame | Dependent on crystal diffracting power; longer times for weakly diffracting samples. |

| Data Redundancy | >4 | Collecting multiple measurements of the same reflection improves data quality and statistics. |

| Resolution | <0.84 Å | High resolution is necessary to resolve individual atoms clearly. |

| Final R1 value | < 0.05 | A key indicator of the agreement between the crystallographic model and the experimental diffraction data. A lower value signifies a better fit. |

| Goodness-of-Fit (GooF) | ~1.0 | Should converge to a value close to 1 for a good model. |

Structure Solution and Refinement

Modern crystallographic software uses powerful algorithms to solve and refine the structure.

-

Space Group Determination: The software analyzes the symmetry of the diffraction pattern to determine the crystal's space group.

-

Structure Solution: Direct methods or dual-space algorithms are used to solve the "phase problem" and generate an initial electron density map.

-

Model Building: An initial atomic model is built into the electron density map. For Naphthalen-2-ylmethanethiol, the software would identify the naphthalene rings and the thiol group.

-

Refinement: The model is refined using a full-matrix least-squares method[4]. This iterative process adjusts atomic positions, displacement parameters, and occupancies to minimize the difference between the observed diffraction data (Fo²) and the data calculated from the model (Fc²).

Caption: The iterative cycle of crystallographic structure refinement.

Structural Insights and Advanced Analysis

The refined crystal structure is a rich source of chemical information. Analysis moves from the intramolecular (the molecule itself) to the intermolecular (how molecules interact).

Intramolecular Analysis

-

Conformation: The key conformational feature is the torsion angle defined by the C(naphthyl)-C(naphthyl)-CH₂-SH atoms. This angle dictates the orientation of the thiol group relative to the bulky naphthalene ring, which has direct implications for its steric availability and potential binding interactions.

-

Bond Lengths and Angles: These should be compared to established values for similar chemical fragments in the Cambridge Structural Database (CSD)[5]. Any significant deviations could indicate electronic effects or strain within the molecule. For example, the C-S and S-H bond lengths are defining characteristics of the thiol group.

Intermolecular Analysis and Crystal Packing

This is where the true power of crystallography becomes evident for drug development and materials science. By analyzing how molecules arrange themselves, we can understand and potentially predict bulk properties.

-

Hydrogen Bonding: The thiol group (-SH) is a potential hydrogen bond donor. It is critical to identify if it forms S-H···S or S-H···π interactions. The presence and geometry of these bonds are primary determinants of the crystal's stability and packing motif.

-

π-π Stacking: The electron-rich naphthalene rings are highly likely to engage in π-π stacking interactions. The analysis should quantify the geometry of these interactions (e.g., centroid-to-centroid distance, slip angle) to determine if they are face-to-face or offset, which impacts the electronic properties of the material.

-

Other Interactions: Weaker C-H···π and van der Waals forces also contribute to the overall lattice energy and should be systematically analyzed.

Integration with Computational Chemistry

Experimental crystallography and computational chemistry are powerful synergistic partners. Density Functional Theory (DFT) calculations can be used to:

-

Validate Geometry: Optimize the geometry of an isolated Naphthalen-2-ylmethanethiol molecule in the gas phase and compare it to the experimental solid-state structure. Differences can highlight the energetic impact of crystal packing forces.

-

Analyze Electronic Properties: Calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's electronic reactivity and potential as a semiconductor.

-

Simulate Spectra: Predict theoretical IR and Raman spectra, which can be compared with experimental spectroscopic data for further validation.

Conclusion

The crystal structure analysis of Naphthalen-2-ylmethanethiol, or any novel molecule, is a rigorous but highly rewarding endeavor. It provides the most definitive and detailed picture of a molecule's three-dimensional nature. The workflow detailed in this guide—spanning synthesis, meticulous crystallization, precise X-ray data collection, and insightful analysis—represents a best-practice approach for researchers. The resulting structural information is not merely an academic endpoint but a critical launchpad for rational drug design, the engineering of advanced functional materials, and the protection of intellectual property in the pharmaceutical industry.

References

-

ResearchGate. (2019). (PDF) Crystal structure of di(naphthalen-2-yl)sulfane, C20H14S. Retrieved from [Link]

-

MDPI. (n.d.). X-ray Structure Determination of Naphthalen-2-yl 1-(Benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Naphthalen-2-ylmethanethiol. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Naphthalenethiol. Retrieved from [Link]

-

Figueroa-Valverde, L., et al. (n.d.). Design and Synthesis of Naphthol Derivative. Asian Journal of Chemistry. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Characterization and DFT Calculation of Naphthalene-Based Crystal Structure with Pyridylimine-Binding Units. Retrieved from [Link]

-

CCDC. (n.d.). Structural Chemistry Data, Software, and Insights. Retrieved from [Link]

Sources

An In-depth Technical Guide to Naphthalen-2-ylmethanethiol (CAS 1076-67-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naphthalen-2-ylmethanethiol, a sulfur-containing organic compound featuring a naphthalene moiety, is a versatile building block with emerging applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and known applications. Particular focus is given to its role as a precursor in the development of neuronal nitric oxide synthase (nNOS) inhibitors and as a surface ligand in the synthesis of functionalized nanoparticles. This document is intended to serve as a valuable resource for researchers utilizing or considering the use of Naphthalen-2-ylmethanethiol in their work.

Chemical Identity and Physicochemical Properties

Naphthalen-2-ylmethanethiol is structurally characterized by a methylene thiol group (-CH₂SH) attached to the C2 position of a naphthalene ring.

Table 1: Chemical Identity of Naphthalen-2-ylmethanethiol

| Identifier | Value |

| CAS Number | 1076-67-1 |

| Molecular Formula | C₁₁H₁₀S[1] |

| Molecular Weight | 174.27 g/mol |

| IUPAC Name | (naphthalen-2-yl)methanethiol[1] |

| Synonyms | 2-Naphthylmethanethiol, 2-(Mercaptomethyl)naphthalene[1] |

| InChI | InChI=1S/C11H10S/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7,12H,8H2 |

| InChIKey | ZSRQBQCAUQRBPS-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C=C(C=CC2=C1)CS[1] |

Table 2: Computed Physicochemical Properties of Naphthalen-2-ylmethanethiol

| Property | Value | Source |

| XLogP3 | 3.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 174.05032149 g/mol | PubChem[1] |

| Monoisotopic Mass | 174.05032149 g/mol | PubChem[1] |

| Topological Polar Surface Area | 1 Ų | PubChem[1] |

| Heavy Atom Count | 12 | PubChem[1] |

| Complexity | 144 | PubChem[1] |

For comparative purposes, the closely related compound 2-Naphthalenethiol (CAS 91-60-1) , which lacks the methylene spacer, is a solid with a melting point of 81 °C and a boiling point of 286-288 °C.[2] It is slightly soluble in water but soluble in alcohol and ether.[2]

Synthesis and Reactivity

Synthetic Routes

A common synthetic pathway to Naphthalen-2-ylmethanethiol involves a two-step process starting from 2-methylnaphthalene.

Caption: General synthetic scheme for Naphthalen-2-ylmethanethiol.

Step-by-step Methodology:

-

Bromination of 2-Methylnaphthalene: 2-Methylnaphthalene is subjected to a radical bromination reaction, typically using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) in a suitable solvent like carbon tetrachloride. This selectively brominates the methyl group to yield 2-(bromomethyl)naphthalene.

-

Thiol Formation: The resulting 2-(bromomethyl)naphthalene is then reacted with a sulfur nucleophile. A common and effective method is the use of thiourea. The initial reaction forms an isothiouronium salt, which is subsequently hydrolyzed under basic conditions (e.g., using sodium hydroxide) to yield Naphthalen-2-ylmethanethiol.

Reactivity Profile

The reactivity of Naphthalen-2-ylmethanethiol is primarily dictated by the thiol group and the aromatic naphthalene ring system.

-

Thiol Group Reactivity: The thiol (-SH) group is nucleophilic and readily undergoes reactions typical of thiols. It can be deprotonated by a base to form a thiolate, which is a potent nucleophile. This allows for S-alkylation, S-acylation, and the formation of thioethers. The thiol group can also be oxidized to form disulfides or higher oxidation state sulfur species. This reactivity is crucial for its application as a ligand for nanoparticles, where the sulfur atom forms a strong bond with the metal surface.[3]

-

Naphthalene Ring Reactivity: The naphthalene ring is an aromatic system that can undergo electrophilic aromatic substitution reactions. The position of substitution will be directed by the electron-donating nature of the alkylthio group. The naphthalene moiety also contributes to the molecule's overall lipophilicity and potential for π-π stacking interactions, which can be relevant in biological contexts and material science applications.

Applications in Research and Development

Medicinal Chemistry: A Building Block for nNOS Inhibitors

A significant application of Naphthalen-2-ylmethanethiol is its use as a reactant in the synthesis of selective inhibitors of neuronal nitric oxide synthase (nNOS). Overproduction of nitric oxide by nNOS is implicated in various neurodegenerative diseases, making selective inhibition a therapeutic goal.[4] The naphthalene moiety is a recognized scaffold in drug discovery due to its favorable pharmacological properties.[4] Naphthalen-2-ylmethanethiol can serve as a key building block to introduce the naphthalenylmethyl group into more complex molecules designed to target the active site of nNOS.

Caption: Role of Naphthalen-2-ylmethanethiol in nNOS inhibitor synthesis.

Materials Science: Ligand for Nanoparticle Synthesis

The thiol group of Naphthalen-2-ylmethanethiol provides a strong anchoring point to the surface of noble metal nanoparticles, such as gold.[3] This makes it an effective capping agent or ligand in the synthesis and functionalization of nanoparticles. The naphthalene moiety, being a large, hydrophobic group, can influence the solubility and self-assembly properties of the resulting nanoparticles. For instance, it can promote dispersion in organic solvents and facilitate the formation of ordered structures. The use of thiol ligands is a well-established strategy for creating stable and functionalized gold nanoparticles for various applications, including catalysis and sensing.[5]

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the naphthalene ring protons, typically in the aromatic region (δ 7-8 ppm). A singlet for the methylene protons (-CH₂) adjacent to the sulfur atom would likely appear around δ 4 ppm. The thiol proton (-SH) signal is a singlet that can appear over a broad range (δ 1-3 ppm) and its position can be concentration-dependent.

-

¹³C NMR: The carbon NMR spectrum will display signals for the ten carbons of the naphthalene ring in the aromatic region (δ 120-140 ppm) and a signal for the methylene carbon (-CH₂) in the aliphatic region.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 174. A prominent fragment would likely correspond to the naphthalenylmethyl cation (C₁₁H₉⁺) at m/z 141, resulting from the loss of the SH radical.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the C-H stretching of the aromatic naphthalene ring and the aliphatic methylene group. A weak band corresponding to the S-H stretching vibration is expected in the region of 2550-2600 cm⁻¹.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC (RP-HPLC) method would be suitable for the analysis of Naphthalen-2-ylmethanethiol. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water, with an acid modifier like formic or phosphoric acid, would likely provide good separation.[6] Detection can be achieved using a UV detector, leveraging the strong UV absorbance of the naphthalene chromophore.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for Naphthalen-2-ylmethanethiol is not widely available. However, based on the known hazards of similar thiol compounds, such as 2-Naphthalenethiol, the following precautions should be taken:

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[7] Avoid inhalation of dust or vapors.[8] Avoid contact with skin, eyes, and clothing.[7]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[9]

-

Health Hazards: Thiols can be harmful if swallowed, inhaled, or absorbed through the skin.[8] They may cause irritation to the skin, eyes, and respiratory system.[8]

-

Storage: Store in a tightly closed container in a cool, dry place.[7]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

For detailed safety information, it is crucial to consult the supplier's safety data sheet for the specific product being used.

Conclusion

Naphthalen-2-ylmethanethiol is a valuable chemical intermediate with demonstrated utility in the synthesis of biologically active molecules and functional nanomaterials. Its straightforward synthesis and the versatile reactivity of its thiol and naphthalene functionalities make it an attractive building block for a range of applications. This guide provides a foundational understanding of its properties and applications, intended to support and facilitate further research and development in the fields of medicinal chemistry and materials science.

References

-

SIELC Technologies. (n.d.). Separation of 2-Naphthalenethiol on Newcrom R1 HPLC column. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5314268, Naphthalen-2-ylmethanethiol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7058, 2-Naphthalenethiol. Retrieved from [Link]

- Zhang, H., et al. (2015). In Situ Observation of Place Exchange Reactions of Gold Nanoparticles. Correlation of Monolayer Structure and Stability. Langmuir, 31(32), 8756-8763.

- El-Malah, A. A., et al. (2021). Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)

- Singh, S. K., & Singh, P. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 22-59.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0012322). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Naphthalenethiol in NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]

-

Prasain, J. (2010, January 22). Ion fragmentation of small molecules in mass spectrometry. [PowerPoint slides]. Retrieved from [Link]

-

Prasain, J. (2012, February 3). Ion fragmentation of small molecules in mass spectrometry. [PowerPoint slides]. Retrieved from [Link]

- Brewer, S. H., et al. (2005). How Fast Can Thiols Bind to the Gold Nanoparticle Surface?. Langmuir, 21(20), 9303-9307.

-

National Institute of Standards and Technology. (n.d.). 2-Naphthalenethiol in NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Naphthalenethiol in NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]

- Kwiecień, A., et al. (2015). Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. Geothermal Energy, 3(1), 1-12.

- Google Patents. (n.d.). US3042724A - Preparation of naphthalenethiol.

- Buvári-Barcza, A., et al. (2012). Functionalized gold nanoparticles for 2-naphthol binding and their fluorescence properties. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 74(1-4), 233-242.

- Ziegler, D. S., et al. (2018). Concise Access to Naphthalene Building Blocks for Naphthylisoquinoline Alkaloid Synthesis via Transition-Metal Catalysis. European Journal of Organic Chemistry, 2018(44), 6099-6103.

- El-Faham, A., et al. (2022).

- Hudgins, D. M., et al. (2001). INFRARED SPECTROSCOPY OF NAPHTHALENE AGGREGATION AND CLUSTER FORMATION IN ARGON MATRICES. The Astrophysical Journal, 548(1), 268-277.

- Ibrahim, S. R. M., et al. (2022). Fungal Naphthalenones; Promising Metabolites for Drug Discovery: Structures, Biosynthesis, Sources, and Pharmacological Potential. Toxins, 14(2), 154.

- K-K.A. Sadat, M., et al. (2020). Synthesis and In Vitro Evaluation of Gold Nanoparticles Functionalized with Thiol Ligands for Robust Radiolabeling with 99mTc. Molecules, 25(21), 5035.

- Pirali, O., et al. (2013). The far infrared spectrum of naphthalene characterized by high resolution synchrotron FTIR spectroscopy and anharmonic DFT calculations. Physical Chemistry Chemical Physics, 15(22), 8651-8659.

- Pirali, O., et al. (2013). The far infrared spectrum of naphthalene characterized by high resolution synchrotron FTIR spectroscopy and anharmonic DFT calculations. Physical Chemistry Chemical Physics, 15(22), 8651-8659.

- Wulf, V., et al. (2021). Solvent-Dependent Stabilization of Gold Nanoparticles: A Comparative Study on Polymers and the Influence of Their Molecular Weight in Water and Ethanol. Polymers, 13(16), 2736.

- Premachandran, R., et al. (1996). 13 C NMR spectra of (a) 2-naphthol, (b) bi-2-naphthol, and (c) 2,2'-dihydroxy-1,1'-binaphthyl. Magnetic Resonance in Chemistry, 34(12), 1008-1010.

- Kwiecień, A., et al. (2015). Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. Geothermal Energy, 3(1), 1-12.

- Shaikh, K. A., & Patil, S. D. (2010). Sensitive and selective method for the analysis of menthol from pharmaceutical products by RP-HPLC with refractive index detector. Journal of Pharmacy & Bioallied Sciences, 2(4), 360-364.

- Shaikh, K. A., & Patil, S. D. (2010). Sensitive and selective method for the analysis of menthol from pharmaceutical products by RP-HPLC with refractive index detector. Journal of Pharmacy & Bioallied Sciences, 2(4), 360-364.

Sources

- 1. Naphthalen-2-ylmethanethiol | C11H10S | CID 5314268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Naphthalenethiol | C10H8S | CID 7058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and In Vitro Evaluation of Gold Nanoparticles Functionalized with Thiol Ligands for Robust Radiolabeling with 99mTc - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Separation of 2-Naphthalenethiol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to Naphthalen-2-ylmethanethiol: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Naphthylmethylthiol Scaffold

Naphthalen-2-ylmethanethiol, a key organosulfur compound, represents a significant building block in the landscape of medicinal chemistry and materials science. Its unique structure, combining the lipophilic naphthalene core with a reactive methanethiol group, provides a versatile scaffold for the synthesis of a wide array of complex molecules. The naphthalene moiety is a prevalent feature in numerous approved drugs, where it often contributes to the modulation of pharmacokinetic and pharmacodynamic properties.[1][2] This guide offers a comprehensive overview of Naphthalen-2-ylmethanethiol, from its fundamental chemical identity and synthesis to its applications as a crucial intermediate in the development of novel therapeutics.

Chemical Identity and Synonyms

Clarity in chemical nomenclature is paramount for reproducible research. Naphthalen-2-ylmethanethiol is known by several synonyms, which are frequently encountered in literature and chemical databases. Establishing a clear understanding of these alternative names is the first step in a thorough literature review and experimental design.

| Systematic Name | Naphthalen-2-ylmethanethiol |

| Common Synonyms | 2-Naphthylmethanethiol, (Naphthalen-2-yl)methanethiol, 2-(Mercaptomethyl)naphthalene |

| CAS Registry Number | 1076-67-1 |

| Molecular Formula | C₁₁H₁₀S |

| Molecular Weight | 174.26 g/mol |

| InChI | InChI=1S/C11H10S/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7,12H,8H2 |

| InChIKey | ZSRQBQCAUQRBPS-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)CS |

Table 1: Chemical Identifiers and Synonyms for Naphthalen-2-ylmethanethiol.[3]

Physicochemical Properties

The physical and chemical properties of Naphthalen-2-ylmethanethiol dictate its handling, storage, and reactivity. It is a solid at room temperature and, like many thiols, possesses a characteristic odor.

| Property | Value | Source |

| Physical State | Solid | [3] |

| XLogP3 | 3.2 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 1 | [3] |

| Rotatable Bond Count | 1 | [3] |

Table 2: Key Physicochemical Properties of Naphthalen-2-ylmethanethiol.

Synthesis of Naphthalen-2-ylmethanethiol: A Two-Step Approach

The synthesis of Naphthalen-2-ylmethanethiol is reliably achieved through a two-step process starting from the commercially available 2-(bromomethyl)naphthalene. This method involves the formation of a stable isothiouronium salt intermediate, followed by its hydrolysis to yield the desired thiol. This approach is favored for its high yields and the relative stability of the intermediate.

Figure 1: Synthetic workflow for Naphthalen-2-ylmethanethiol.

Step 1: Synthesis of S-(Naphthalen-2-ylmethyl)isothiouronium bromide

This initial step involves a nucleophilic substitution reaction where the sulfur atom of thiourea attacks the electrophilic benzylic carbon of 2-(bromomethyl)naphthalene.

Experimental Protocol:

-

Reagent Preparation: Dissolve thiourea (3 mmol, 0.23 g) in 25 mL of anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer.[4][5]

-

Reaction Initiation: To the stirred solution, add 2-(bromomethyl)naphthalene (2.5 mmol, 0.55 g).[4][5]

-

Reaction Conditions: Stir the reaction mixture at room temperature for 4 hours.[4][5] A white precipitate of the isothiouronium salt will form.

-

Isolation and Purification: Filter the resulting white precipitate and wash it with diethyl ether.[4][5] Dry the product at room temperature. This procedure typically yields S-(naphthalen-2-ylmethyl)isothiouronium bromide in high purity (yield: 0.72 g, 97%).[4][5]

Step 2: Hydrolysis of S-(Naphthalen-2-ylmethyl)isothiouronium bromide

The isothiouronium salt is then hydrolyzed under basic conditions to yield the final thiol product. This step proceeds via nucleophilic attack of hydroxide on the carbon of the isothiourea group, followed by elimination to form the thiol.

Experimental Protocol:

-

Reaction Setup: In a round-bottomed flask, prepare a solution of sodium hydroxide (225 g) in 250 mL of water.[6]

-

Hydrolysis: Add the S-(naphthalen-2-ylmethyl)isothiouronium bromide to the sodium hydroxide solution. A heavy brown oil, consisting of the intermediate S-2-furfurylisothiourea which partially decomposes to the mercaptan, may separate.[6]

-

Isolation: Fit the flask with a steam-inlet tube and a condenser. Perform steam distillation until no more oily drops are observed in the distillate.[6]

-

Purification: Separate the Naphthalen-2-ylmethanethiol from the aqueous phase using a separatory funnel. Dry the organic layer with a suitable drying agent (e.g., anhydrous calcium chloride or magnesium sulfate).[6] The product is obtained as a pure substance, though it can be further purified by distillation under a nitrogen atmosphere if required.[6]

Applications in Drug Discovery and Medicinal Chemistry

The naphthalene scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of FDA-approved drugs with a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2] Naphthalen-2-ylmethanethiol serves as a key intermediate in the synthesis of novel drug candidates by allowing for the introduction of the naphthylmethyl group, which can modulate the biological activity and pharmacokinetic properties of a molecule.

While specific examples of Naphthalen-2-ylmethanethiol in late-stage clinical candidates are not widely published, its utility lies in its role as a versatile building block. The thiol group is a nucleophile that can readily participate in a variety of chemical transformations, allowing for its conjugation to other molecules of interest.

Figure 2: Potential applications stemming from the reactivity of Naphthalen-2-ylmethanethiol.

The reactivity of the thiol group allows for its incorporation into various molecular frameworks. For example, S-alkylation can be used to link the naphthylmethyl moiety to a pharmacophore, potentially enhancing its binding to a biological target. The ability of thiols to participate in Michael additions and to form disulfide bonds further expands the synthetic possibilities.

Safety and Handling